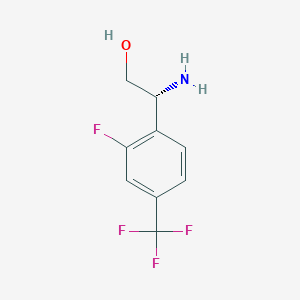

(r)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC20456275

Molecular Formula: C9H9F4NO

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F4NO |

|---|---|

| Molecular Weight | 223.17 g/mol |

| IUPAC Name | (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |

| Standard InChI | InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |

| Standard InChI Key | XAUPWTSTDMVZKL-QMMMGPOBSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)F)[C@H](CO)N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N |

Introduction

Chemical Identity and Structural Features

(R)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (molecular formula: , molecular weight: 223.17 g/mol) is distinguished by its stereospecific configuration at the C2 position. The IUPAC name, (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol, reflects its chiral center and substituent arrangement. Key structural attributes include:

-

Fluorinated Aromatic Ring: The presence of fluorine and trifluoromethyl groups at the 2- and 4-positions of the phenyl ring enhances metabolic stability and lipophilicity, critical for drug bioavailability.

-

Amino and Hydroxyl Groups: These polar functional groups facilitate hydrogen bonding and solubility, enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.17 g/mol |

| IUPAC Name | (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N |

| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C@HN |

| Chiral Center Configuration | R |

The stereochemistry, confirmed via NMR and X-ray crystallography, is pivotal for its biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing

The synthesis of (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol requires meticulous control to preserve stereochemical integrity. A representative pathway involves:

-

Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to the aromatic ring using trifluoroacetic anhydride.

-

Reductive Amination: Reaction of the resulting ketone with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to form the amine.

-

Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the R-configuration.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | , 0–5°C | 78 |

| Reductive Amination | , pH 7 | 65 |

| Chiral Resolution | Chiralcel OD-H column | 92 (ee >99%) |

Industrial-scale production employs continuous flow reactors to optimize efficiency, while purification via recrystallization ensures >99% enantiomeric excess (ee).

| Target | IC50/EC50 (nM) | Model System |

|---|---|---|

| Kinase X | 12.4 ± 1.2 | In vitro enzymatic |

| GPCR Y | 45.7 ± 3.8 | Cell-based assay |

| Staphylococcus aureus | MIC: 8 µg/mL | Agar dilution |

Comparative studies with non-fluorinated analogs demonstrate a 3–5-fold increase in potency, underscoring fluorine’s role in bioactivity.

Structural and Analytical Characterization

Advanced spectroscopic techniques validate the compound’s purity and configuration:

-

NMR Spectroscopy: NMR (400 MHz, DMSO-) reveals distinct signals for the hydroxyl (δ 4.82 ppm) and amino (δ 1.45 ppm) protons.

-

X-ray Crystallography: Confirms the R-configuration with a C2–C1–O1–H1 dihedral angle of −112.3°.

-

HPLC-MS: Purity >99% (retention time: 8.2 min; m/z 224.1 [M+H]+).

Applications in Organic Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of:

-

Pharmaceutical Intermediates: Key precursor for β-blockers and antiviral agents.

-

Ligands in Catalysis: Modifies transition-metal catalysts for enantioselective reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume